2-Formamidobutanoic acid
Overview
Description
2-Formamidobutanoic acid is an organic compound with the molecular formula C5H9NO3 It is a derivative of butanoic acid, where a formamide group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamidobutanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
2-Formamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Formamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may serve as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Formamidobutanoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Formamidopropanoic acid: Similar in structure but with one less carbon atom.
2-Formamidohexanoic acid: Similar in structure but with a longer carbon chain.
2-Formamidopentanoic acid: Similar in structure but with a different carbon chain length.
Uniqueness
2-Formamidobutanoic acid is unique due to its specific carbon chain length and the presence of the formamide group at the second carbon position. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-formamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISXTKWTBOYAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875604 | |
Record name | Butanoic acid, 2-(formylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-99-8 | |
Record name | Butanoic acid, 2-(formylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Formyl-L-2-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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